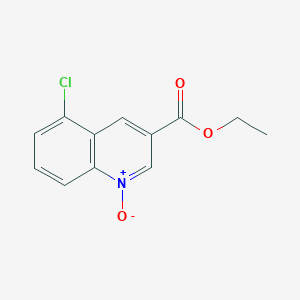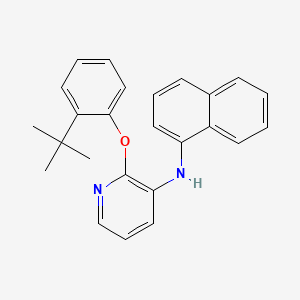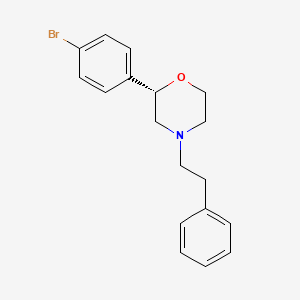![molecular formula C22H22ClNO2S B14195624 N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide CAS No. 832732-27-1](/img/structure/B14195624.png)
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpropyl chain, and a methylbenzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with phenylpropylamine to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.
Article on 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
化学反応の分析
Types of Reactions: 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(4-Chlorophenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-{3-[6-(4-Methylphenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
832732-27-1 |
|---|---|
分子式 |
C22H22ClNO2S |
分子量 |
399.9 g/mol |
IUPAC名 |
N-[1-(2-chlorophenyl)-3-phenylpropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22ClNO2S/c1-17-11-14-19(15-12-17)27(25,26)24-22(20-9-5-6-10-21(20)23)16-13-18-7-3-2-4-8-18/h2-12,14-15,22,24H,13,16H2,1H3 |
InChIキー |
CQEHYDLUCAICPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)




![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)

![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
